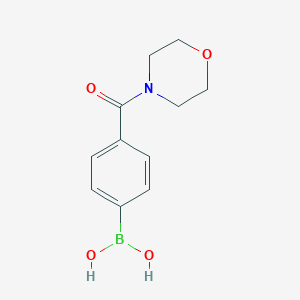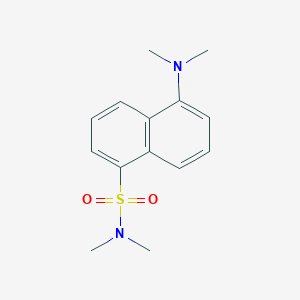
2,4'-Dibromodiphenyl ether
Vue d'ensemble
Description
2,4’-Dibromodiphenyl ether is a chemical compound with the molecular formula C12H8Br2O . It is one of the Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants . It is used as Brominated flame retardants (BFRs) in food and food products .
Synthesis Analysis
The biodegradation of diphenyl ether and transformation of selected brominated congeners have been studied . The diphenyl ether-utilizing bacterium Sphingomonas sp. PH-07 was enriched from activated sludge of a wastewater treatment plant. In liquid cultures, this strain mineralized 1 g of diphenyl ether per liter completely within 6 days .Molecular Structure Analysis
The molecular structure of 2,4’-Dibromodiphenyl ether consists of two benzene rings connected by an ether linkage, with bromine atoms attached to the 2 and 4 positions of each ring .Chemical Reactions Analysis
The degradation of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) in contaminated soil under composting and natural conditions has been studied . BDE-47 residue in agricultural waste-composting pile was determined during 45-day composting .Physical And Chemical Properties Analysis
2,4’-Dibromodiphenyl ether has an average mass of 327.999 Da and a monoisotopic mass of 325.894165 Da . Its properties include a boiling point of 331.7±22.0 °C and a density of 1.704±0.06 g/cm3 .Applications De Recherche Scientifique
Environmental Remediation: Adsorption of PBDEs from Aqueous Solutions
2,4’-Dibromodiphenyl ether: is a type of polybrominated diphenyl ether (PBDE) commonly used as a flame retardant. In environmental remediation, studies have shown that certain low-cost adsorbents like black tea, green tea, and coconut palm leaf powders can effectively remove PBDEs from aqueous solutions . This application is crucial for treating water contaminated by PBDEs due to industrial processes.
Soil Decontamination: Treatment of PBDEs from Soil-Washing Effluent
Soil-washing is a technique used to remove contaminants from soil, and the effluent from this process can contain harmful PBDEs. Research has demonstrated that granular-activated carbon can be used to treat soil-washing effluent, effectively removing PBDEs and allowing for the recycling of surfactants used in the process .
Biodegradation: Ligninase-Mediated Transformation
The transformation of PBDEs like 2,4’-Dibromodiphenyl ether through biodegradation processes involves the use of enzymes such as ligninase. This method assesses the transformation of BDE 15 under various conditions, providing an eco-friendly approach to degrade these persistent organic pollutants .
Reductive Degradation: Use of Nanoparticles
Studies have explored the reductive degradation of PBDEs using nanoparticles, such as PAC-Pd/Fe nanoparticles. This method investigates the influence of factors like surfactant concentration, nanoparticle dosage, pH, and temperature on the degradation process .
Enhanced Solubilization: Surfactant-Assisted Washing
Enhanced solubilization techniques involve the use of surfactants to increase the solubility of hydrophobic compounds like PBDEs. This approach is particularly useful in the washing of contaminated soils, improving the efficiency of contaminant removal .
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as polybrominated diphenyl ethers (pbdes), can interact with various biological targets, including enzymes and receptors, leading to a range of biological effects .
Mode of Action
It’s known that brominated compounds like this can interact with their targets in various ways, often leading to changes in the target’s function . For instance, some PBDEs have been shown to exhibit dioxin-like activities and estrogenicity .
Biochemical Pathways
The bacterium Sphingomonas sp. PH-07 has been shown to degrade diphenyl ether and transform selected brominated congeners . In liquid cultures, this strain mineralized 1 g of diphenyl ether per liter completely within 6 days . The metabolites detected and identified corresponded with a feasible degradative pathway . The strain ph-07 even catabolized several brominated congeners such as mono-, di-, and tribrominated diphenyl ethers thereby producing the corresponding metabolites .
Pharmacokinetics
It’s known that similar compounds, such as pbdes, can be absorbed and distributed throughout the body, where they can interact with various targets and undergo metabolism . The bioavailability of these compounds can be influenced by various factors, including their physicochemical properties and the characteristics of the biological system in which they are present .
Result of Action
It’s known that similar compounds, such as pbdes, can cause a range of effects, including neurotoxic effects in mice and dioxin-like endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4’-Dibromodiphenyl ether. For instance, the presence of other substances in the environment can affect the compound’s bioavailability and its interactions with its targets . Additionally, the compound’s stability and activity can be influenced by environmental conditions such as temperature and pH .
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-2-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQLQJZMLISKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577712 | |
| Record name | 1-Bromo-2-(4-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147217-71-8 | |
| Record name | 2,4'-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-(4-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A4Y12XE21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,4'-Dibromodiphenyl ether behave in the atmosphere, and what are the potential environmental consequences?
A1: 2,4'-Dibromodiphenyl ether, like other polybrominated diphenyl ethers (PBDEs), reacts with hydroxyl radicals (OH) in the atmosphere. [] This reaction leads to the formation of bromophenols and bromine (Br2). [] This atmospheric degradation pathway contributes to the presence of these compounds in the environment, raising concerns about their potential toxicity and ecological impacts.
Q2: What are the implications of finding elevated levels of 2,4'-Dibromodiphenyl ether in indoor environments?
A2: A study conducted in a Taiwanese college classroom found significantly higher indoor concentrations of several PBDE congeners, including 2,4'-Dibromodiphenyl ether, compared to outdoor levels. [] This finding suggests indoor sources like computer equipment contribute significantly to human exposure. Considering the potential health risks associated with PBDEs, particularly their endocrine-disrupting properties, these findings highlight the need for strategies to reduce indoor PBDE emissions and exposure. []
Q3: How does the structure of 2,4'-Dibromodiphenyl ether relate to its potential for endocrine disruption?
A3: While 2,4'-Dibromodiphenyl ether itself wasn't directly tested for endocrine disruption in the provided research, the studies offer valuable insights. Research indicates that hydroxylated PBDEs can exhibit both thyroid hormone-like and estrogenic activities. [] The presence and position of hydroxyl groups significantly impact their activity. [] This finding suggests that metabolic processes introducing hydroxyl groups to 2,4'-Dibromodiphenyl ether could potentially alter its endocrine-disrupting potential. Further research is needed to explore the specific metabolic fate and activity of 2,4'-Dibromodiphenyl ether and its metabolites.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)






![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)





